ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex small molecule featuring a thieno[2,3-c]pyridine core modified with a sulfonamide-linked dihydroisoquinoline moiety and an isopropyl substituent. The ethyl ester group at the 3-position enhances solubility, while the sulfonyl bridge may facilitate hydrogen bonding and electrostatic interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O5S2/c1-4-37-29(34)26-24-14-15-31(19(2)3)18-25(24)38-28(26)30-27(33)21-9-11-23(12-10-21)39(35,36)32-16-13-20-7-5-6-8-22(20)17-32/h5-12,19H,4,13-18H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVJTNFSXACLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 590.2 g/mol. Its structure features a sulfonamide group linked to a benzamide moiety and a 3,4-dihydroisoquinoline scaffold. This structural complexity suggests diverse biological activities.
The compound has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, which is implicated in various cancers, including breast and prostate cancer. The isoform-selective inhibition (1500-fold selectivity) indicates its potential as a targeted therapy in oncology.
Biological Activities
-
Anticancer Properties :
- The compound exhibits significant cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase .
- High-throughput screening has shown its low nanomolar activity against AKR1C3, reinforcing its potential as an anticancer agent.
- Antimicrobial Activity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study: Inhibition of AKR1C3
A study conducted by researchers involved high-throughput screening of various compounds for their inhibitory effects on AKR1C3. This compound was identified as a highly selective inhibitor with an IC50 value in the low nanomolar range. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors commonly used in cancer therapies.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Sulfonamide vs.
- Isopropyl vs. Boc Protection : The 6-isopropyl group in the target compound may offer steric bulk without the steric hindrance or metabolic liability associated with the Boc group in .
- Heterocyclic Diversity: Pyridazine (I-6230) and isoxazole (I-6373) substituents in analogs suggest tunable electronic properties, whereas the target’s dihydroisoquinoline may favor interactions with hydrophobic binding pockets.
Computational Docking and Binding Insights
While direct docking data for the target compound are unavailable, the Glide docking method () provides a framework for hypothetical comparisons. Glide’s accuracy in predicting ligand poses (<1 Å RMSD in 50% of cases) suggests that structural analogs with similar scaffolds (e.g., thieno[2,3-c]pyridine derivatives) could be reliably evaluated for binding modes . For example:
- Sulfonamide vs. Thioether Interactions : The sulfonamide group in the target compound may form stronger polar interactions (e.g., with lysine or arginine residues) compared to the thioether in I-6373, which primarily contributes to hydrophobic effects.
- Isopropyl Positioning : Molecular modeling could predict whether the 6-isopropyl group in the target compound occupies a hydrophobic subpocket more effectively than the Boc group in .
Q & A
Q. Advanced: How can reaction conditions (e.g., solvent choice, temperature) be systematically optimized for scalability while minimizing side reactions?
Answer: The synthesis typically involves sequential sulfonylation, amide coupling, and cyclization steps. Key reagents include sulfonyl chlorides for introducing the dihydroisoquinoline-sulfonyl moiety and coupling agents like HATU or EDCI for benzamido formation . To optimize yield:
- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Monitor reaction progress via TLC or HPLC to terminate reactions at >90% conversion .
For scalability: - Perform solvent screening (e.g., DMF vs. THF) to balance solubility and reaction rate .
- Use controlled temperature gradients (e.g., 0–5°C for sulfonylation, room temperature for amidation) to suppress side reactions like over-sulfonation .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Q. Advanced: How can researchers resolve ambiguities in NMR or crystallographic data caused by conformational flexibility?
Answer: Basic:
- 1H/13C NMR to verify proton environments and carbon frameworks .
- HRMS for molecular weight validation .
- HPLC-PDA for purity assessment (>95%) .
Advanced: - X-ray crystallography (if crystals form) to resolve stereochemical uncertainties .
- 2D NMR (COSY, NOESY) to assign overlapping signals in flexible regions (e.g., tetrahydrothieno rings) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Q. Advanced: How can researchers design custom assays to evaluate target selectivity against structurally related off-target proteins?
Answer: Basic:
- Kinase inhibition assays (e.g., ADP-Glo™) for enzymatic activity screening .
- Cellular viability assays (MTT/XTT) in disease-relevant cell lines .
Advanced: - SPR (Surface Plasmon Resonance) to measure binding kinetics against paralog kinases .
- Proteome-wide profiling (e.g., KINOMEscan) to identify off-target interactions .
Basic: How should researchers handle discrepancies in biological activity data across studies?
Q. Advanced: What statistical or experimental approaches validate reproducibility in conflicting datasets?
Answer: Basic:
- Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Include positive controls (e.g., staurosporine for kinase assays) .
Advanced: - Meta-analysis of raw data to identify batch effects or outliers .
- Orthogonal assays (e.g., biochemical vs. cellular) to confirm activity trends .
Basic: What structural features correlate with its biological activity?
Q. Advanced: How can substituent modifications (e.g., isopropyl vs. benzyl groups) be rationally designed to enhance potency?
Answer: Basic:
- The sulfonyl-dihydroisoquinoline group enhances target binding via π-π stacking .
- The tetrahydrothieno ring contributes to membrane permeability .
Advanced: - Use molecular docking to predict steric tolerance for substituent variations (e.g., bulkier groups at C6) .
- Synthesize analogs with isosteric replacements (e.g., cyclopropyl for isopropyl) to modulate lipophilicity .
Basic: What safety protocols are critical for handling this compound?
Q. Advanced: How can stability under varying storage conditions (e.g., pH, temperature) be assessed?
Answer: Basic:
- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy .
- Store at −20°C under inert atmosphere to prevent hydrolysis .
Advanced: - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Assess pH stability via UV-Vis spectroscopy in buffers (pH 1–13) .
Basic: How can researchers ensure batch-to-batch consistency in synthesis?
Q. Advanced: What advanced spectroscopic methods detect trace impurities (<0.1%)?
Answer: Basic:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
